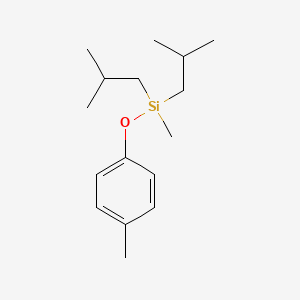
Dodecyl 2-(benzenesulfonyl)hydrazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodecyl 2-(benzenesulfonyl)hydrazine-1-carboxylate is an organic compound that features a hydrazine functional group bonded to a benzenesulfonyl group and a dodecyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dodecyl 2-(benzenesulfonyl)hydrazine-1-carboxylate typically involves the reaction of dodecyl chloroformate with benzenesulfonyl hydrazine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems can also help in maintaining the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Dodecyl 2-(benzenesulfonyl)hydrazine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form hydrazones.
Substitution: The ester group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the ester group.
Major Products
Oxidation: Azo compounds.
Reduction: Hydrazones.
Substitution: Corresponding amides or alcohol derivatives.
Applications De Recherche Scientifique
Dodecyl 2-(benzenesulfonyl)hydrazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as an antimicrobial agent due to its hydrazine moiety.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of hydrazine-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of surfactants.
Mécanisme D'action
The mechanism of action of Dodecyl 2-(benzenesulfonyl)hydrazine-1-carboxylate involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This property is particularly useful in the development of enzyme inhibitors for therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dodecyl 2-(benzenesulfonyl)hydrazine-1-carboxylate: Unique due to its combination of a long alkyl chain and a hydrazine functional group.
Benzenesulfonyl hydrazine: Lacks the dodecyl ester group, making it less hydrophobic.
Dodecyl hydrazine: Does not contain the benzenesulfonyl group, resulting in different reactivity and applications.
Uniqueness
This compound is unique due to its dual functionality, combining the properties of both a hydrazine and an ester. This allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications.
Propriétés
Numéro CAS |
58358-80-8 |
|---|---|
Formule moléculaire |
C19H32N2O4S |
Poids moléculaire |
384.5 g/mol |
Nom IUPAC |
dodecyl N-(benzenesulfonamido)carbamate |
InChI |
InChI=1S/C19H32N2O4S/c1-2-3-4-5-6-7-8-9-10-14-17-25-19(22)20-21-26(23,24)18-15-12-11-13-16-18/h11-13,15-16,21H,2-10,14,17H2,1H3,(H,20,22) |
Clé InChI |
ISDIFPNPWXQEEV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC(=O)NNS(=O)(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



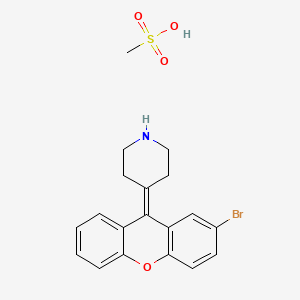
![2-(Morpholin-4-yl)-7,8,9,10-tetrahydropyrido[1,2-a]azepin-4(6H)-one](/img/structure/B14604433.png)

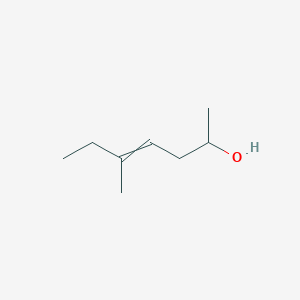

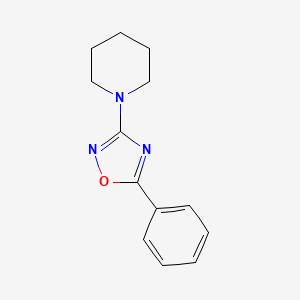


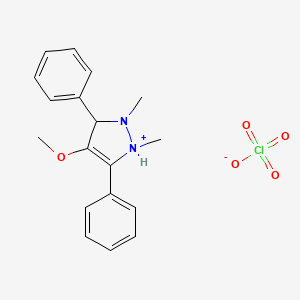

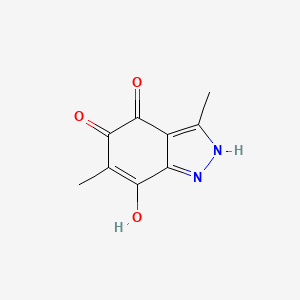
![(Pyridin-3-yl)methyl {4-[(2H-tetrazol-5-yl)sulfanyl]phenyl}carbamate](/img/structure/B14604501.png)
